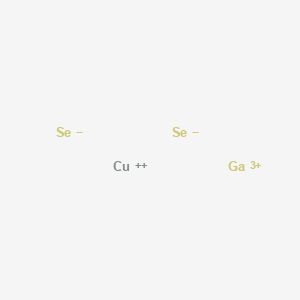

Copper;gallium;selenium(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper;gallium;selenium(2-) is a compound that consists of copper, gallium, and selenium ions. This compound is often found in the form of copper indium gallium selenide (CIGS), which is a semiconductor material used in thin-film solar cells. The unique properties of this compound make it highly efficient for photovoltaic applications, achieving efficiencies comparable to traditional silicon-based solar cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of copper;gallium;selenium(2-) typically involves the co-evaporation of copper, gallium, and selenium in a vacuum chamber. This process ensures precise control over the stoichiometry of the resulting compound. Another common method is the sequential sputtering of copper and gallium layers followed by selenization, where the layers are exposed to selenium vapor at high temperatures .

Industrial Production Methods

In industrial settings, the production of copper;gallium;selenium(2-) often involves large-scale co-evaporation or sputtering processes. These methods are favored for their ability to produce uniform thin films with high reproducibility. The use of flexible substrates, such as polyimide, allows for the production of lightweight and flexible solar panels .

Análisis De Reacciones Químicas

Types of Reactions

Copper;gallium;selenium(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the compound for specific applications.

Common Reagents and Conditions

Oxidation: Exposure to oxygen or air at elevated temperatures can oxidize the compound, forming oxides of copper and gallium.

Reduction: Hydrogen gas or other reducing agents can reduce the compound, often used to remove oxides formed during oxidation.

Substitution: Halogen gases, such as chlorine or bromine, can substitute selenium in the compound, altering its electronic properties.

Major Products Formed

The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives. These products can be tailored for specific applications in electronics and photovoltaics .

Aplicaciones Científicas De Investigación

Copper;gallium;selenium(2-) has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other semiconductor materials.

Biology: Investigated for potential use in biosensors due to its unique electronic properties.

Medicine: Explored for use in medical imaging and diagnostic devices.

Industry: Widely used in the production of thin-film solar cells, flexible electronics, and other optoelectronic devices

Mecanismo De Acción

The mechanism by which copper;gallium;selenium(2-) exerts its effects is primarily through its semiconductor properties. The compound has a direct bandgap, allowing it to efficiently absorb and convert sunlight into electricity. The molecular targets include the conduction and valence bands, where electron-hole pairs are generated and separated to produce an electric current .

Comparación Con Compuestos Similares

Similar Compounds

Copper indium selenide (CIS): Similar to copper;gallium;selenium(2-), but with indium instead of gallium.

Cadmium telluride (CdTe): Another semiconductor material used in thin-film solar cells.

Zinc oxide (ZnO): Used as a transparent conducting oxide in conjunction with copper;gallium;selenium(2-).

Uniqueness

Copper;gallium;selenium(2-) is unique due to its tunable bandgap, high absorption coefficient, and long-term stability. These properties make it highly efficient for photovoltaic applications and flexible electronics, setting it apart from other similar compounds .

Propiedades

Fórmula molecular |

CuGaSe2+ |

|---|---|

Peso molecular |

291.21 g/mol |

Nombre IUPAC |

copper;gallium;selenium(2-) |

InChI |

InChI=1S/Cu.Ga.2Se/q+2;+3;2*-2 |

Clave InChI |

XHNXPWHHMZCMBU-UHFFFAOYSA-N |

SMILES canónico |

[Cu+2].[Ga+3].[Se-2].[Se-2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)

![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)

![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)